![molecular formula C18H14F3NO B2848741 (E)-4-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-1,1,1-trifluorobut-3-en-2-one CAS No. 478047-03-9](/img/structure/B2848741.png)

(E)-4-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-1,1,1-trifluorobut-3-en-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

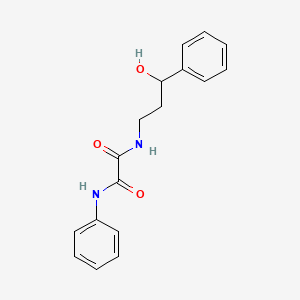

Beschreibung

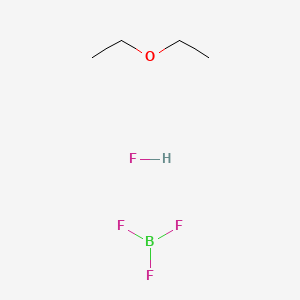

The compound seems to be related to a class of molecules known as dihydrodibenzodiazocines . These are a type of bridged azobenzene-based photochromic molecular switches . They have a severely constrained eight-membered heterocyclic ring as a central unit .

Molecular Structure Analysis

The molecular structure of these compounds is unique due to their severely constrained eight-membered heterocyclic ring . This structure allows for interesting photochemical properties .Chemical Reactions Analysis

These compounds exhibit interesting photochemical reactions. For example, they show ultrafast Z → E and E → Z photoisomerisation dynamics . This isomerisation is facilitated by S1 (nπ*) excitation .Physical And Chemical Properties Analysis

These compounds have unique physical and chemical properties. For instance, their Z isomer is more energetically stable than the E isomer . They also have spectrally well-separated S1 (nπ*) absorption bands for their two isomers .Wissenschaftliche Forschungsanwendungen

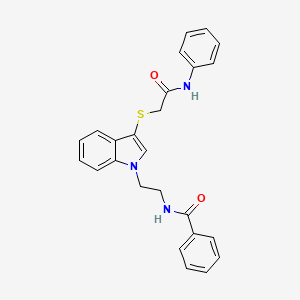

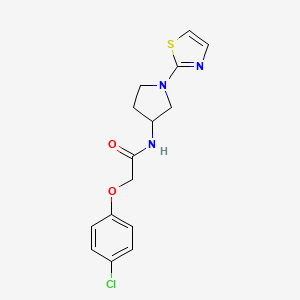

Synthesis and Anti-inflammatory Activity

Research has demonstrated the synthesis of compounds within the tricyclic systems, which show significant anti-inflammatory activity. For instance, the acetic acid derivatives of 6,11-dihydro-11-oxodibenzo[b,e]thiepin among others were synthesized and evaluated for their anti-inflammatory effects. These compounds have shown promising results in both short- and long-term animal assays with minimal gastric irritation, indicating their potential therapeutic applications (Ackrell et al., 1978).

Antibacterial and Anticancer Agents

In the realm of antimicrobial and anticancer research, novel benzoxepine-1,2,3-triazole hybrids were synthesized using a Cu-catalyzed azide–alkyne cycloaddition strategy. These compounds exhibited antibacterial properties against both Gram-positive and Gram-negative bacteria, and some showed cytotoxicity against lung and colon cancer cell lines. This highlights the potential of these compounds in developing new treatments for bacterial infections and cancer (Kuntala et al., 2015).

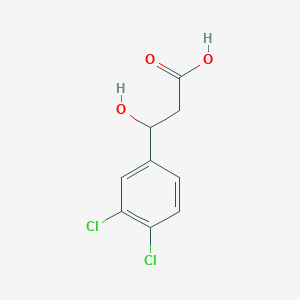

Antioxidant Activity and Physicochemical Properties

Another study focused on the synthesis of novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, evaluating their in vitro antioxidant activities. The study not only explored the antioxidant potential but also investigated the physicochemical properties, such as lipophilicity and kinetic parameters of thermal degradation, of these compounds. This research opens avenues for the development of new antioxidants with enhanced physicochemical stability (Yüksek et al., 2015).

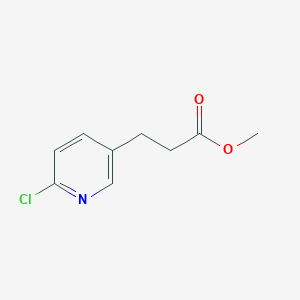

Biomass-Involved Synthesis of N-Heterocycles

An efficient method for assembling novel and diversified benzo-fused N-heterocycles was developed, showcasing the versatility of biomass-derived compounds in synthesizing chemically complex and potentially bioactive molecules. This approach not only underscores the importance of sustainable chemistry but also opens new pathways for drug discovery and development (Zhang et al., 2015).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(E)-4-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-1,1,1-trifluorobut-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3NO/c19-18(20,21)17(23)11-12-22-15-7-3-1-5-13(15)9-10-14-6-2-4-8-16(14)22/h1-8,11-12H,9-10H2/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQOFVWNMUXVCW-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C=CC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2N(C3=CC=CC=C31)/C=C/C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)benzamide](/img/structure/B2848659.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-phenylcyclopropanecarboxamide](/img/structure/B2848669.png)

![3-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethoxyphenyl)pyridazine](/img/structure/B2848670.png)

![1-(4-fluorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2848671.png)

![N-(2-methoxyphenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2848672.png)

![3,4-Dihydrospiro[1-benzopyran-2,4'-oxane]-4-amine hydrochloride](/img/structure/B2848673.png)

![9-(4-methoxyphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2848675.png)

![N2,N5-bis(3-(1H-benzo[d]imidazol-2-yl)phenyl)thiophene-2,5-dicarboxamide](/img/structure/B2848681.png)